molecular formula C16H11N3O3 B14201370 2-(4-Nitrophenyl)-5-(2-phenylethenyl)-1,3,4-oxadiazole CAS No. 832128-84-4

2-(4-Nitrophenyl)-5-(2-phenylethenyl)-1,3,4-oxadiazole

Cat. No.: B14201370
CAS No.: 832128-84-4
M. Wt: 293.28 g/mol
InChI Key: VBPHKHPQNYGFMG-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-5-(2-phenylethenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a nitrophenyl group and a phenylethenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-5-(2-phenylethenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzohydrazide with cinnamic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-5-(2-phenylethenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenylethenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenylethenyl derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)-5-(2-phenylethenyl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-5-(2-phenylethenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular processes. The phenylethenyl group can interact with biological membranes, affecting their properties. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(4-Nitrophenyl)-5-(2-thienyl)-1,3,4-oxadiazole
  • 2-(4-Nitrophenyl)-5-(2-pyridyl)-1,3,4-oxadiazole

Uniqueness

2-(4-Nitrophenyl)-5-(2-phenylethenyl)-1,3,4-oxadiazole is unique due to the presence of both nitrophenyl and phenylethenyl groups, which impart distinct chemical and biological properties

Properties

CAS No.

832128-84-4

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

2-(4-nitrophenyl)-5-(2-phenylethenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H11N3O3/c20-19(21)14-9-7-13(8-10-14)16-18-17-15(22-16)11-6-12-4-2-1-3-5-12/h1-11H

InChI Key

VBPHKHPQNYGFMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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